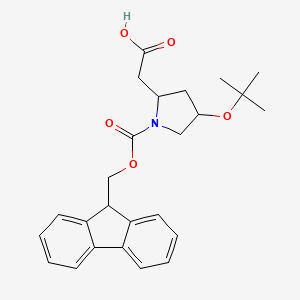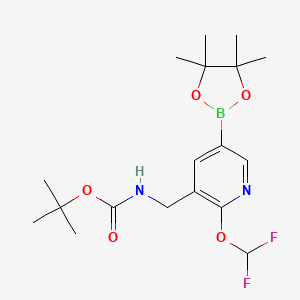
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide is a chemical compound known for its role as a mitochondria-targeting probe. It is often used in scientific research to study mitochondrial functions and dysfunctions, which are implicated in various diseases, including neurodegenerative disorders and cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide typically involves the reaction of triphenylphosphine with 6-bromohexylamine, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions usually require a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but with optimized parameters for higher yield and purity. The compound is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions vary depending on the reaction type but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts .
科学的研究の応用
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed as a mitochondrial probe to study mitochondrial functions and dysfunctions.
Medicine: Investigated for its potential in targeting mitochondrial dysfunctions in diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of mitochondrial-targeted therapies and diagnostic tools.
作用機序
The compound exerts its effects by targeting mitochondria. The triphenylphosphonium cation facilitates cellular uptake and accumulation in the mitochondria due to its lipophilic nature. Once inside the mitochondria, it can interact with mitochondrial components, affecting mitochondrial functions and pathways .
類似化合物との比較
Similar Compounds
- (6-Bromohexyl)triphenylphosphonium Bromide
- (3-Carboxypropyl)triphenylphosphonium Bromide
- (4-Carboxybutyl)triphenylphosphonium Bromide
Uniqueness
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide is unique due to its aminohexyl group, which allows for additional functionalization and targeting capabilities compared to other similar compounds. This makes it particularly useful in studies involving mitochondrial targeting and dysfunction .
特性
分子式 |
C24H30Br2NP |
|---|---|
分子量 |
523.3 g/mol |
IUPAC名 |
6-aminohexyl(triphenyl)phosphanium;bromide;hydrobromide |
InChI |
InChI=1S/C24H29NP.2BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;;/h3-11,14-19H,1-2,12-13,20-21,25H2;2*1H/q+1;;/p-1 |
InChIキー |
ISVWGNSLFRCQBH-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CCCCCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499691.png)

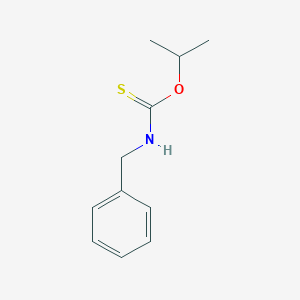
![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)

![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)
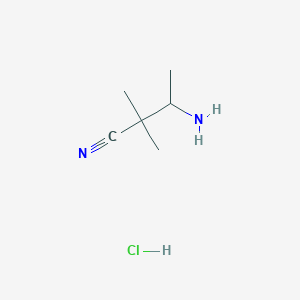
![5-(4-fluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499745.png)

![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)
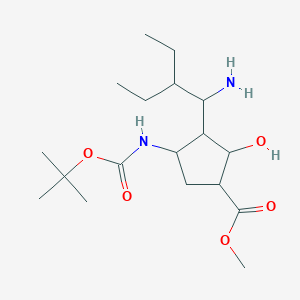
![Ethyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499769.png)
